molecular formula C18H13Cl2N3O2 B5542978 1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea

1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea

Cat. No.: B5542978
M. Wt: 374.2 g/mol
InChI Key: WUDHRCVFPRFRFJ-SRZZPIQSSA-N
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Description

1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a 2,4-dichlorophenyl group and a phenylurea moiety

Scientific Research Applications

1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties, such as enhanced stability or reactivity.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of activities shown by similar compounds, it could have potential uses in various fields, including medicine and pharmacology .

Preparation Methods

The synthesis of 1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step involves the halogenation of the furan ring using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents.

    Formation of the phenylurea moiety: The phenylurea group is introduced through the reaction of aniline with phosgene or its derivatives, followed by coupling with the furan derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.

    Receptor binding: The compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

These interactions are influenced by the compound’s structural features, such as the presence of the furan ring and the dichlorophenyl group, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-12-6-8-15(16(20)10-12)17-9-7-14(25-17)11-21-23-18(24)22-13-4-2-1-3-5-13/h1-11H,(H2,22,23,24)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDHRCVFPRFRFJ-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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